Octanoic acid, 8-isothiocyanato-, ethyl ester
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Overview
Description
Octanoic acid, 8-isothiocyanato-, ethyl ester: is an organic compound with the molecular formula C11H19NO2S It is a derivative of octanoic acid, where the hydrogen atom at the eighth position is replaced by an isothiocyanate group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of octanoic acid, 8-isothiocyanato-, ethyl ester typically begins with octanoic acid and ethyl alcohol.
Reaction with Isothiocyanate: The octanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with potassium thiocyanate to introduce the isothiocyanate group.
Esterification: The resulting 8-isothiocyanato-octanoic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, 8-isothiocyanato-, ethyl ester can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a reagent in the synthesis of thiourea derivatives, which are important in various chemical reactions.
Biology:
- Investigated for its potential use in biochemical assays due to its reactive isothiocyanate group, which can form covalent bonds with nucleophiles in proteins and other biomolecules.
Medicine:
- Potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets through the isothiocyanate group.
Industry:
- Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of octanoic acid, 8-isothiocyanato-, ethyl ester primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules, allowing for the study of biochemical pathways and the development of targeted therapies.
Comparison with Similar Compounds
Octanoic acid, ethyl ester: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
Octanoic acid, 8-chloro-, ethyl ester: Contains a chlorine atom instead of an isothiocyanate group, leading to different reactivity and applications.
Octanoic acid, 8-amino-, ethyl ester: Contains an amino group, which can participate in different types of chemical reactions compared to the isothiocyanate group.
Uniqueness:
- The presence of the isothiocyanate group in octanoic acid, 8-isothiocyanato-, ethyl ester provides unique reactivity, particularly in forming covalent bonds with nucleophiles. This makes it valuable in applications where such reactivity is desired, such as in biochemical assays and the development of targeted therapies.
Biological Activity
Octanoic acid, 8-isothiocyanato-, ethyl ester (CAS Number: 13991423) is a chemical compound that is gaining attention for its potential biological activities. This compound is derived from octanoic acid, which is known for various biological properties, including antimicrobial and anti-inflammatory effects. The addition of an isothiocyanate group may enhance these activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₁₁H₁₉NO₂S
- Molecular Weight : 229.34 g/mol
- IUPAC Name : Octanoic acid 8-isothiocyanato ethyl ester
Antimicrobial Properties
Research indicates that octanoic acid derivatives exhibit significant antimicrobial activity. The presence of the isothiocyanate group in this compound may enhance its efficacy against various pathogens. Studies have shown that isothiocyanates can disrupt microbial membranes and inhibit growth through various mechanisms, including the alteration of metabolic pathways and the induction of oxidative stress in microbial cells .
Anti-inflammatory Effects
Isothiocyanates are also known for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature of octanoic acid allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- Enzyme Inhibition : The isothiocyanate moiety can act as a Michael acceptor, modifying cysteine residues in proteins and inhibiting their function, which plays a crucial role in inflammatory pathways.
Study on Antimicrobial Efficacy
A study conducted by Kirtz et al. (2016) explored the antimicrobial effects of various fatty acids, including octanoic acid derivatives. The results indicated that this compound exhibited a higher inhibition rate against Staphylococcus aureus compared to its parent compound octanoic acid. The study highlighted the potential of this compound as a natural preservative in food systems .
Study on Anti-inflammatory Activity
In a clinical trial assessing the effects of dietary isothiocyanates on inflammatory markers, participants consuming foods rich in these compounds showed reduced levels of C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting an anti-inflammatory effect. While specific data on this compound was not available, the findings support the hypothesis that similar compounds could exert beneficial effects on inflammation .
Comparative Analysis
Property | Octanoic Acid | This compound |
---|---|---|
Antimicrobial Activity | Moderate | High |
Anti-inflammatory Activity | Low | Moderate to High |
Mechanism | Membrane Disruption | Enzyme Inhibition & Membrane Disruption |
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
ethyl 8-isothiocyanatooctanoate |
InChI |
InChI=1S/C11H19NO2S/c1-2-14-11(13)8-6-4-3-5-7-9-12-10-15/h2-9H2,1H3 |
InChI Key |
OBKAONFQVSSZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCN=C=S |
Origin of Product |
United States |
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